molecular formula C14H15NO6 B2454454 Dimethyl 2-allyl-2-(2-nitrophenyl)malonate CAS No. 610315-36-1

Dimethyl 2-allyl-2-(2-nitrophenyl)malonate

Cat. No.: B2454454
CAS No.: 610315-36-1
M. Wt: 293.275
InChI Key: LVOZURVAWKHIEG-UHFFFAOYSA-N
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Description

Dimethyl 2-allyl-2-(2-nitrophenyl)malonate is an organic compound with the molecular formula C14H15NO6. It is a derivative of malonic acid, featuring an allyl group and a nitrophenyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-allyl-2-(2-nitrophenyl)malonate typically involves the alkylation of dimethyl malonate with an allyl halide in the presence of a base, followed by nitration to introduce the nitrophenyl group. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or acetone

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-allyl-2-(2-nitrophenyl)malonate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or aldehydes

    Reduction: Reduction of the nitro group to an amine

    Substitution: Nucleophilic substitution reactions at the allyl group

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride

    Substitution: Sodium hydride or other strong bases in aprotic solvents

Major Products

    Oxidation: Carboxylic acids or aldehydes

    Reduction: Amines

    Substitution: Various substituted malonates

Scientific Research Applications

Dimethyl 2-allyl-2-(2-nitrophenyl)malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules

    Biology: Investigated for its potential as a biochemical probe

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Dimethyl 2-allyl-2-(2-nitrophenyl)malonate involves its interaction with specific molecular targets The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl malonate
  • Diethyl malonate
  • Dimethyl 2-allylmalonate

Uniqueness

Dimethyl 2-allyl-2-(2-nitrophenyl)malonate is unique due to the presence of both an allyl group and a nitrophenyl group, which confer distinct reactivity and potential applications compared to other malonate derivatives. Its ability to undergo diverse chemical reactions makes it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

dimethyl 2-(2-nitrophenyl)-2-prop-2-enylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c1-4-9-14(12(16)20-2,13(17)21-3)10-7-5-6-8-11(10)15(18)19/h4-8H,1,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOZURVAWKHIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)(C1=CC=CC=C1[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818211
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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